

Application Notes and Protocols for Aqueous Labeling Reactions using sulfo-Cyanine3.5

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Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: *B606858*

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Introduction

Sulfo-Cyanine3.5 (sulfo-Cy3.5) is a water-soluble, orange-red fluorescent dye that is an invaluable tool for labeling biomolecules in aqueous environments.^[1] Its key advantages include high water solubility, excellent photostability, and a high quantum yield, making it ideal for a wide range of applications in biological research and drug development.^[1] The presence of sulfonate groups enhances its hydrophilicity, allowing for efficient labeling of proteins, nucleic acids, and other biomolecules directly in aqueous buffers, often eliminating the need for organic co-solvents.^[2] This technical guide provides detailed application notes and protocols for the use of sulfo-Cyanine3.5 in aqueous labeling reactions.

Properties of sulfo-Cyanine3.5

Sulfo-Cy3.5 is characterized by its bright fluorescence and excellent stability.^[1] Its spectral properties are situated between those of Cyanine3 and Cyanine5, making it a versatile choice for various fluorescence-based assays.^[3]

Spectral Properties

The fluorescence of sulfo-Cyanine dyes is largely independent of pH in the range typically used for biological experiments.

Property	Value	Reference
Maximum Excitation (λ_{abs})	~581 nm	[1]
Maximum Emission (λ_{em})	~596 nm	[1]
Molar Extinction Coefficient (ϵ)	139,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][5]
Quantum Yield (Φ)	0.11	[4][5]
Stokes Shift	~15 nm	[1]
Correction Factor (CF_{280})	0.17	[4][5]

Chemical Properties and Storage

Sulfo-Cyanine3.5 is available with a variety of reactive groups to facilitate covalent attachment to different functional groups on biomolecules. The NHS ester is one of the most common forms, reacting efficiently with primary amines.

Property	Details
Solubility	Good in water, DMF, and DMSO.[5]
Storage (NHS ester)	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[4]
Stability	Sulfonated cyanine dyes exhibit greater fluorescence brightness and stability compared to their non-sulfonated counterparts.[6]

Applications

The excellent photophysical properties of sulfo-Cyanine3.5 make it suitable for a variety of applications:

- Bioconjugation: Efficiently labels proteins, peptides, and nucleic acids.[1]
- Fluorescence Microscopy: Provides bright, high-resolution imaging of cells and tissues.[1]

- Flow Cytometry: Generates strong signals for precise cell analysis.[1]
- Fluorescence Resonance Energy Transfer (FRET): Can serve as an efficient donor for acceptor dyes like Cyanine5.[7]

Experimental Protocols

Protocol 1: General Protein Labeling using sulfo-Cyanine3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with sulfo-Cyanine3.5 NHS ester. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- sulfo-Cyanine3.5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
- Prepare Dye Stock Solution: Immediately before use, dissolve the sulfo-Cyanine3.5 NHS ester in DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar excess of 8-fold of the dye is a good starting point for achieving a degree of labeling of 1-3.

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

- Amino-modified oligonucleotide
- sulfo-Cyanine3.5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0[8]
- Nuclease-free water or TE buffer
- Purification method (e.g., ethanol precipitation or HPLC)

Procedure:

- Prepare Oligonucleotide Solution: Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[8]

- **Prepare Dye Stock Solution:** Prepare a 10 mg/mL stock solution of sulfo-Cyanine3.5 NHS ester in anhydrous DMSO immediately before use.[\[8\]](#)
- **Labeling Reaction:**
 - In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of approximately 200 μ L.[\[8\]](#)
 - Add 20 μ L of the 10 mg/mL dye stock solution to the oligonucleotide solution.[\[8\]](#)
 - Vortex gently and incubate for 2-4 hours at room temperature in the dark.[\[8\]](#)
- **Purification:**
 - Purify the labeled oligonucleotide from the unreacted dye using a standard method such as ethanol precipitation or reverse-phase HPLC.[\[9\]](#)

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter to determine. It can be calculated from the absorbance measurements of the purified conjugate.

Procedure:

- **Measure Absorbance:** Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of sulfo-Cyanine3.5 (~581 nm, A_{max}).
- **Calculate Protein Concentration:** $\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - A_{max} : Absorbance of the conjugate at the dye's maximum absorbance wavelength.

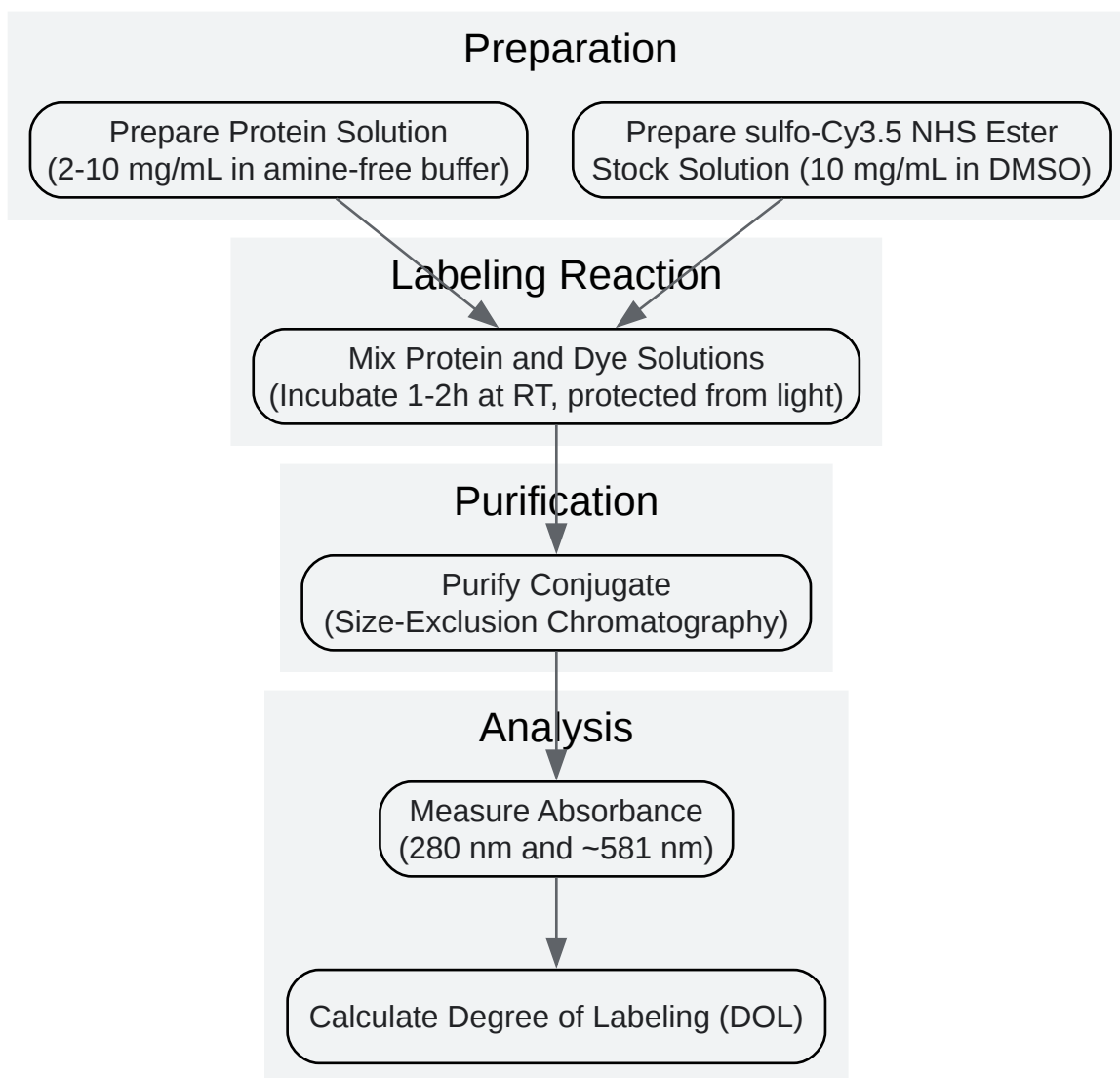
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (0.17 for sulfo-Cy3.5 NHS ester).[\[4\]](#)[\[5\]](#)
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
- Calculate Dye Concentration: $\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$
 - ϵ_{dye} : Molar extinction coefficient of the dye at its absorbance maximum (139,000 $M^{-1}cm^{-1}$ for sulfo-Cy3.5).[\[4\]](#)[\[5\]](#)
- Calculate DOL: $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL for antibodies is typically between 2 and 10.[\[10\]](#)

Visualizations

Experimental Workflow for Protein Labeling

Protein Labeling Workflow



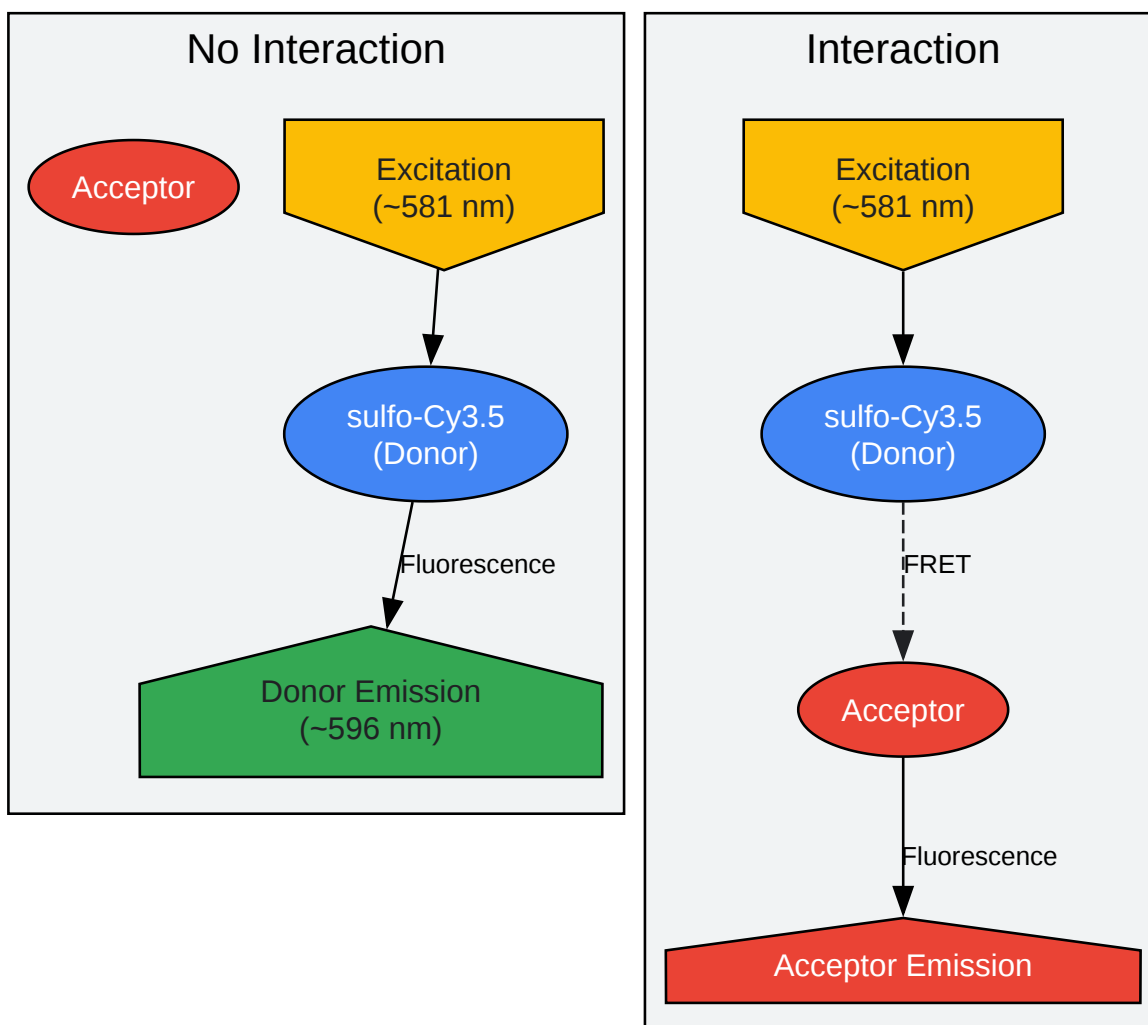
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Caption: Workflow for labeling proteins with sulfo-Cyanine3.5 NHS ester.

FRET-Based Monitoring of Molecular Interactions

Sulfo-Cyanine3.5 can be used as a donor in FRET experiments to monitor molecular interactions. When the donor and a suitable acceptor are in close proximity (typically 10-100 Å), energy is transferred from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

FRET-Based Assay Principle



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Caption: Principle of FRET using sulfo-Cyanine3.5 as a donor.

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